molecular formula C18H13NO6 B5699707 2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B5699707
M. Wt: 339.3 g/mol
InChI Key: FCPISICMMKLKHB-UHFFFAOYSA-N
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Description

2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes an acetyloxy group, a methylphenyl group, and a dioxo-dihydro-isoindole carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps. One common method includes the acylation of 5-methylphthalic anhydride with acetic anhydride to introduce the acetyloxy group. This is followed by a cyclization reaction to form the isoindole ring structure. The reaction conditions often require the use of catalysts such as pyridine and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The isoindole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(hydroxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
  • 2-[2-(methoxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
  • 2-[2-(ethoxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Uniqueness

The presence of the acetyloxy group in 2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid distinguishes it from its analogs. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-acetyloxy-5-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-9-3-6-15(25-10(2)20)14(7-9)19-16(21)12-5-4-11(18(23)24)8-13(12)17(19)22/h3-8H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPISICMMKLKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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